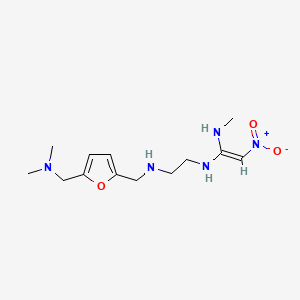
N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N'-methyl-2-nitroethene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 5-(dimethylaminomethyl)-2-furanyl methylamine with ethylene diamine under controlled conditions to form the intermediate compound. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds
Mecanismo De Acción
The mechanism of action of N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Ranitidine: A well-known H2 receptor antagonist used to reduce stomach acid production.
N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-2-nitroacetamide: Another compound with a similar structure but different functional groups
Uniqueness
N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
135017-03-7 |
|---|---|
Fórmula molecular |
C13H23N5O3 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C13H23N5O3/c1-14-13(10-18(19)20)16-7-6-15-8-11-4-5-12(21-11)9-17(2)3/h4-5,10,14-16H,6-9H2,1-3H3/b13-10+ |
Clave InChI |
FKPVAVFXTJJABH-JLHYYAGUSA-N |
SMILES isomérico |
CN/C(=C\[N+](=O)[O-])/NCCNCC1=CC=C(O1)CN(C)C |
SMILES canónico |
CNC(=C[N+](=O)[O-])NCCNCC1=CC=C(O1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)







![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)





